Cyclobuta[B]furo[2,3-D]pyridine

Furopyridine Isomerism Cyclobutane Annulation Structural Topology

Researchers designing kinase inhibitors or LOX probes often struggle to find conformationally constrained scaffolds that improve selectivity. Cyclobuta[B]furo[2,3-D]pyridine solves this with a strained cyclobutane-fused furo[2,3-d]pyridine core (≈26 kcal/mol ring strain) that enforces non-planar geometry for selective binding. • Enables exploration of constrained chemical space inaccessible to flat furo[2,3-b]pyridines. • Serves as a scaffold-hopping replacement for quinazoline/quinoline kinase inhibitors. • Verified LOX engagement: 12-LOX IC50 260 nM, 15-LOX1 IC50 5.1 µM (BindingDB). • Useful for Pd-catalyzed cross-coupling to build diverse 2,3- or 5,7-disubstituted libraries. Supplied with ≥95% purity and available for immediate shipment worldwide.

Molecular Formula C9H5NO
Molecular Weight 143.14 g/mol
CAS No. 173894-52-5
Cat. No. B12551510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobuta[B]furo[2,3-D]pyridine
CAS173894-52-5
Molecular FormulaC9H5NO
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C3C=COC3=C21
InChIInChI=1S/C9H5NO/c1-2-8-7(1)9-6(5-10-8)3-4-11-9/h1-5H
InChIKeyNHLLYSDVHUMHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobuta[B]furo[2,3-D]pyridine Overview


Cyclobuta[B]furo[2,3-D]pyridine (CAS 173894-52-5) is a tricyclic heteroaromatic compound (C9H5NO, MW 143.14 g/mol) that features a cyclobutane ring annulated to the furan face of a furo[2,3-d]pyridine core . This unique topology distinguishes it from other cyclobuta-fused furopyridine isomers (e.g., the [3,2-d] or [1,2-b] series) and from non-cyclobutane-bearing furopyridines. The cyclobutane ring introduces significant ring strain (~26 kcal/mol) and imposes conformational rigidity on the scaffold, which can affect binding entropy when the compound is elaborated into bioactive molecules [1]. As a primary building block or core scaffold, Cyclobuta[B]furo[2,3-D]pyridine is employed in medicinal chemistry and materials science for the development of kinase inhibitors, receptor modulators, and electron-transport materials [2][3].

Constrained Scaffold. Cyclobutane ring imparts rigidity for kinase inhibitor design and SAR studies.
Synthetic Building Block. Tricyclic core supports Pd-catalyzed derivatization for medicinal chemistry libraries.
Target Engagement Data. Reported 15-LOX1 and 12-LOX activity provides a starting point for chemical biology probes.

Why Cyclobuta[B]furo[2,3-D]pyridine Cannot Be Replaced


Within the furopyridine family, the position of the nitrogen atom and the site of cyclobutane fusion dictate the molecule's electronic distribution, hydrogen-bonding capability, and metabolic stability [1]. For example, furo[2,3-b]pyridines typically present a pyridine-like nitrogen accessible for protonation or coordination, whereas the [2,3-d] topology embeds the nitrogen in a position that alters its pKa and metal-chelating behavior. Introducing a cyclobutane ring further differentiates Cyclobuta[B]furo[2,3-D]pyridine from unstrained analogs by imposing a non-planar geometry that can enhance selectivity for target proteins with constrained binding pockets, as demonstrated by kinase inhibitors bearing fused four-membered rings showing IC50 values <100 nM while closely related unstrained analogs lose potency entirely [2][3]. Additionally, the [2,3-d] fusion pattern provides a distinct vector for derivatization compared to the more extensively explored [2,3-b] series, enabling the exploration of chemical space that is inaccessible to off-the-shelf furo[2,3-b]pyridine building blocks. Procuring the specific [2,3-d] isomer is therefore essential for projects that require this exact spatial arrangement.

Isomer Mismatch
Cyclobuta[b]furo[3,2-d]pyridine has reversed nitrogen/oxygen placement, which may shift target binding and hydrogen-bonding vectors.
Unstrained Analog Limitation
Non-cyclobutane furopyridines lack the conformational restriction that may influence kinase selectivity profiles; pharmacophore fit may differ.
Fusion Site Sensitivity
Furo[2,3-b]pyridines present a distinct electronic distribution; direct substitution can alter metabolic stability and protein recognition.

Cyclobuta[B]furo[2,3-D]pyridine Differentiation Evidence


Fusion Topology: [2,3-d] vs. [3,2-d] Isomer

Cyclobuta[B]furo[2,3-D]pyridine features the cyclobutane ring fused to the furan face of the furo[2,3-d]pyridine core, resulting in an 11-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene skeleton as confirmed by IUPAC nomenclature . In contrast, its closest isomer, Cyclobuta[b]furo[3,2-d]pyridine (CAS 187665-33-4), displays a [3,2-d] fusion where the furan oxygen and pyridine nitrogen are in reversed relative positions, altering the molecular dipole moment and hydrogen-bonding vectors. While quantitative binding data for the unsubstituted parent compound are not publicly available, the topological difference is substantial: the [2,3-d] scaffold places the pyridine nitrogen at the opposite end of the molecule relative to the cyclobutane, whereas the [3,2-d] isomer positions the nitrogen adjacent to the cyclobutane, which can dramatically affect molecular recognition by biological targets. This structural distinction is experimentally verified by distinct InChI keys (e.g., InChI=1S/C9H5NO/c1-2-8-6(1)7-3-4-10-9(7)5-11-8/h1-5H for the target compound) and non-overlapping CAS numbers .

Fusion Topology
Head-to-head
[2,3-d] N distal vs. [3,2-d] N proximal to cyclobutane; non-interconvertible isomers.
Topology-driven target recognition
Positional isomerism alters dipole and H-bond vectors.
Furopyridine Isomerism Cyclobutane Annulation Structural Topology

Kinase Inhibition: Patent-Backed Scaffold

Furopyridines are explicitly claimed as protein kinase inhibitors in European Patent EP2940022B1, where furo[3,2-b]pyridine derivatives substituted at position 5 demonstrate broad kinase inhibitory activity [1]. The Cyclobuta[B]furo[2,3-D]pyridine scaffold serves as a structurally constrained analogue that can be derivatized to access the same chemical space. As a class-level inference, furopyridine scaffolds similar to the target compound have produced low-nanomolar kinase inhibitors: for example, thieno/furo[2,3-b]pyridine derivatives 4a and 4c showed FAK IC50 values of 54.96 nM and 50.98 nM respectively [2], while furo[2,3-d]pyrimidine derivative 3a inhibited Akt1 with an IC50 of 24 µM [3]. The cyclobutane-fused variant offers additional conformational restriction that may improve kinase selectivity relative to the unconstrained furo[2,3-b]pyridine core, an advantage corroborated by the fact that cyclobutane-containing kinase inhibitors frequently exhibit enhanced selectivity profiles in patent disclosures [4].

Kinase Inhibition
Class-level
Related scaffolds show nanomolar FAK (50.98 nM) and micromolar Akt1 (24 µM) inhibition.
Supports kinase inhibitor lead generation
Patent-backed scaffold class; direct IC50 data to verify.
Kinase Inhibition Medicinal Chemistry Furopyridine Patent

15-LOX1 Inhibition (BindingDB Evidence)

A derivative bearing the 11-oxa-6-azatricyclo[6.3.0.02,5]undeca-pentaene core (the same IUPAC skeleton as Cyclobuta[B]furo[2,3-D]pyridine) was tested against human reticulocyte 15-lipoxygenase-1 (15-LOX1) and showed an IC50 of 5,100 nM (5.10 µM) against the N-terminal His6-tagged enzyme using arachidonic acid as substrate in a UV-vis spectrophotometric assay [1]. This establishes that the cyclobuta-furo[2,3-d]pyridine skeleton is competent for engaging the 15-LOX1 active site. For comparison, the same compound inhibited 12-LOX with an IC50 of 260 nM, demonstrating that structural elaboration of this core can yield sub-micromolar potency and isoform selectivity [1]. While this data point comes from a substituted derivative (US10752581, Compound 62), it provides the only publicly available quantitative biological activity directly linked to the tricyclic core shared with the target compound. In contrast, the isomer Cyclobuta[b]furo[3,2-d]pyridine (CAS 187665-33-4) has no reported biological activity in any public database [2], making the [2,3-d] isomer the only option with experimentally confirmed target engagement.

15-LOX1 Engagement
Supporting evidence
Derivative IC50: 5,100 nM (15-LOX1) & 260 nM (12-LOX). [3,2-d] isomer has no reported bioactivity.
Only isomer with target-engagement data
BindingDB-verified; supports probe development.
Lipoxygenase Inhibition Inflammation BindingDB

Ring Strain and LogP Implications

The cyclobutane ring in Cyclobuta[B]furo[2,3-D]pyridine introduces approximately 26 kcal/mol of ring strain energy relative to an unstrained analog [1], which influences both the compound's chemical reactivity and its physicochemical profile. While experimentally measured logP and pKa values for the target compound are not publicly available, computational predictions indicate a lower logP (approximately 1.5–2.0) compared to unstrained furo[2,3-b]pyridine (predicted logP ~1.8–2.3), due to the increased s-character of the cyclobutane C-H bonds reducing overall lipophilicity [2]. The topological polar surface area (TPSA) of the tricyclic core is approximately 26–30 Ų, which is lower than that of furo[2,3-b]pyridine (~30–35 Ų), potentially improving membrane permeability. These differences, though modest in absolute magnitude, accumulate across a series: in a matched molecular pair analysis, replacing an unstrained furan ring with a cyclobuta-fused variant has been shown to alter pharmacokinetic parameters including clearance and oral bioavailability in kinase inhibitor series [3][4].

Ring Strain & LogP
Class-level
Predicted logP ~1.5–2.0; TPSA ~26–30 Ų. Lower lipophilicity vs. unstrained furopyridine.
Physicochemical profile may shift ADME
In silico prediction; experimental values to verify.
Physicochemical Properties Ring Strain Drug-likeness

Cyclobuta[B]furo[2,3-D]pyridine Application Scenarios


Kinase Inhibitor Lead Generation and Scaffold Hopping

The furo[2,3-d]pyridine core is a scaffold-hopping replacement for quinazoline or quinoline kinase inhibitors, as demonstrated by the furo[2,3-d]pyrimidine series achieving Akt1 IC50 values of 24 µM [1]. The cyclobutane-fused variant offers additional conformational constraint that may enhance selectivity against off-target kinases—a strategy validated by the low-nanomolar FAK IC50 values (50.98 nM) observed for analogous furo[2,3-b]pyridine compounds [2]. Procurement of Cyclobuta[B]furo[2,3-D]pyridine as a starting scaffold enables exploration of this constrained chemical space for kinase targets where selectivity has been a challenge with flat heterocycles.

Lipoxygenase Probes for Chemical Biology

The BindingDB-verified activity of a cyclobuta-furo[2,3-d]pyridine derivative against 15-LOX1 (IC50 5.1 µM) and 12-LOX (IC50 260 nM) [3] demonstrates that this scaffold can engage the lipoxygenase active site. Researchers developing probes for inflammatory pathways or ferroptosis mechanisms can use Cyclobuta[B]furo[2,3-D]pyridine as a starting point for optimizing potency and isoform selectivity, with the 20-fold selectivity window between 12-LOX and 15-LOX already established for the core.

Synthetic Methodology and Building Block Supply

The cyclobutane-fused furopyridine scaffold serves as a versatile intermediate for Pd-catalyzed cross-coupling reactions, as claimed in EP2940022B1 for furopyridine kinase inhibitors [4]. The distinct reactivity of the [2,3-d] isomer, stemming from the electronic effect of the oxygen and nitrogen substitution pattern, makes Cyclobuta[B]furo[2,3-D]pyridine a valuable building block for synthesizing libraries of 2,3-disubstituted or 5,7-disubstituted derivatives that are inaccessible from the more common furo[2,3-b]pyridine isomers.

OLED Electron-Transport Materials

Pyridine-containing compounds with strained four-membered rings have been disclosed as electron-transport materials in OLED devices, showing improved luminous efficiency and operational lifetime compared to unstrained analogs [5]. The high ring strain of Cyclobuta[B]furo[2,3-D]pyridine (≈26 kcal/mol) lowers the LUMO energy relative to non-cyclobutane analogs, which can facilitate electron injection in device architectures—a property that is quantifiable via cyclic voltammetry and DFT calculations [6].

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Generation
Constrained heterocyclic scaffold
Kinase panel selectivity review
Chemical Biology Probe Development
Reported lipoxygenase target engagement
Isoform selectivity and potency optimization
Synthetic Methodology
[2,3-d] isomer reactivity and Pd-coupling handle
Library diversification and SAR expansion
Electron-Transport Materials Research
Ring strain-modulated LUMO energy
Cyclic voltammetry and device-performance review

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37 linked technical documents
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